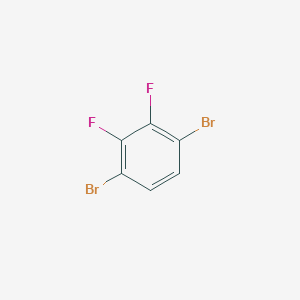

1,4-Dibromo-2,3-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXGEFSBDPGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594083 | |

| Record name | 1,4-Dibromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156682-52-9 | |

| Record name | 1,4-Dibromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, imparts specific reactivity and properties that are highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of both bromine and fluorine substituents allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in drug discovery and materials science.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The presence of heavy halogen atoms contributes to a relatively high boiling point and density. The combination of bromine and fluorine atoms introduces significant polarity, which influences its solubility and reactivity.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 156682-52-9 | [1][2][3] |

| Molecular Formula | C₆H₂Br₂F₂ | [3] |

| Molecular Weight | 271.88 g/mol | [3] |

| Physical State | Liquid or Solid | [1] |

| Purity | Typically >98.0% (GC) |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetrical substitution, a single signal is expected for the two aromatic protons. The chemical shift would be influenced by the deshielding effects of the adjacent bromine and fluorine atoms.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the benzene ring: one for the carbon atoms bonded to bromine, one for the carbon atoms bonded to fluorine, and one for the carbon atoms bonded to hydrogen. The carbon-fluorine coupling would lead to splitting of the signals for the fluorine-bearing carbons. For fluorinated hydrocarbons, proton-decoupled ¹³C spectra can be complex due to strong and long-range fluorine-carbon couplings.[4]

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

C-H stretching vibrations in the aromatic region (around 3100-3000 cm⁻¹).[5]

-

C=C stretching vibrations of the aromatic ring (in the 1600-1400 cm⁻¹ region).[5]

-

C-Br and C-F stretching vibrations, which typically appear in the fingerprint region (below 1400 cm⁻¹).

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (271.88 g/mol ). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key feature for identification.[6] Fragmentation would likely involve the loss of bromine and fluorine atoms or the entire halogen substituents.[7][8][9]

Synthesis

A common method for the synthesis of this compound involves the bromination of a difluorinated benzene precursor.

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol)

-

Bromine (9.9 mL, with an additional 0.5 mL portion)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

-

Procedure:

-

To a 100 mL two-necked round-bottomed flask equipped with a condenser and a drying tube, add bromine (9.9 mL) under an ice bath.

-

Add 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol) to the flask.

-

Stir the mixture at 58 °C for 1 hour.

-

Add another portion of bromine (0.5 mL) and continue stirring at the same temperature for 12 hours.

-

After the reaction is complete, cool the mixture to 0 °C.

-

Quench the reaction by the slow addition of sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic phase with brine and dry it over magnesium sulfate.

-

Concentrate the solution under vacuum using a rotary evaporator.

-

Purify the crude product by column chromatography to yield the final product (70% yield).

-

Applications in Research and Development

The strategic placement of bromine and fluorine atoms makes this compound a valuable intermediate in several areas of chemical research.

5.1. Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[2] The difluorobromo-aromatic moiety can be incorporated into larger molecular scaffolds to enhance binding affinity and metabolic stability.

Logical Workflow for NNRTI Synthesis:

The synthesis of diaryl ether-based NNRTIs often involves a nucleophilic aromatic substitution reaction where a phenol is coupled with an activated aryl halide. This compound can serve as the electrophilic partner in such reactions.

References

- 1. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 13C NMR [m.chemicalbook.com]

- 2. Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Recent advances of diaryl ether family as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of 1,4-Dibromo-2,3-difluorobenzene from 2,3-difluoro-1,4-bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,4-dibromo-2,3-difluorobenzene, a key intermediate in the development of pharmaceuticals and organic electronics.[1] The focus is on the bromodesilylation of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene, a reliable method for obtaining the target compound.

Reaction Overview

The synthesis involves the electrophilic substitution of the trimethylsilyl groups on the aromatic ring with bromine. This reaction, known as bromodesilylation, is an effective method for the regioselective introduction of bromine atoms.

Experimental Workflow

The overall experimental process, from reactants to the purified product, is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value |

| Reactants | |

| 2,3-difluoro-1,4-bis(trimethylsilyl)benzene | 4.5 g (19.34 mmol) |

| Bromine (initial addition) | 9.9 mL |

| Bromine (second addition) | 0.5 mL |

| Reaction Conditions | |

| Temperature | 58 °C |

| Reaction Time (initial) | 1 hour |

| Reaction Time (after second Br₂ addition) | 12 hours |

| Product | |

| Yield | 70% |

Detailed Experimental Protocol

This protocol is based on the reported synthesis of this compound.[1]

1. Reaction Setup:

-

To a 100 mL two-necked round-bottomed flask, equipped with a condenser and a drying tube, add bromine (9.9 mL) under an ice bath.

-

To this, add 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol).

2. Reaction:

-

Stir the reaction mixture at 58 °C for 1 hour.

-

After 1 hour, add another portion of bromine (0.5 mL) to the mixture.

-

Continue stirring at 58 °C for an additional 12 hours.

3. Work-up:

-

Upon completion of the reaction, cool the mixture to 0 °C using an ice bath.

-

Quench the reaction by the careful addition of a sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the combined organic phases with brine.

-

Dry the organic phase with magnesium sulfate.

4. Purification:

-

Concentrate the solution under vacuum using a rotary evaporator to remove the solvent.

-

Purify the crude product by column chromatography to obtain the final product.

The resulting compound, this compound, is a valuable halogenated benzene used in the preparation of various biologically active compounds and conjugated polymers for organic photovoltaics.[1]

References

Spectroscopic Data for 1,4-Dibromo-2,3-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 1,4-Dibromo-2,3-difluorobenzene

-

Molecular Formula: C₆H₂Br₂F₂[1]

-

Molecular Weight: 271.88 g/mol [1]

-

CAS Number: 156682-52-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.8 | (t) | ~8-10 (JH-F) | H-5, H-6 |

Prediction based on the deshielding effects of the bromine and fluorine atoms on the aromatic protons. The multiplicity is predicted as a triplet due to coupling with the adjacent fluorine atom.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, JC-F ≈ 250 Hz) | C-2, C-3 |

| ~125 - 130 | C-5, C-6 |

| ~110 - 115 (d, JC-F ≈ 20 Hz) | C-1, C-4 |

Prediction based on the strong deshielding and coupling effects of the directly attached fluorine atoms, and the influence of the bromine atoms.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -130 to -140 | (m) | F-2, F-3 |

Prediction based on typical chemical shifts for fluorine atoms on a brominated benzene ring.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch |

| 1250 - 1100 | Strong | C-F stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 500 | Strong | C-Br stretch |

Predictions are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 270, 272, 274 | 50, 100, 50 | [M]⁺ (Molecular ion with bromine isotopes) |

| 191, 193 | - | [M-Br]⁺ |

| 112 | - | [M-2Br]⁺ |

The mass spectrum is predicted to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). The molecular ion peak will appear as a triplet.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution should be free of any solid particles.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.

-

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. Analyze the molecular ion peak to determine the molecular weight and the isotopic distribution to confirm the presence of bromine. Fragmentation patterns can provide additional structural information.

References

Crystal Structure of 1,4-Dibromo-2,3-difluorobenzene: A Technical Guide

Abstract: This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It focuses on the structural aspects of 1,4-Dibromo-2,3-difluorobenzene. Due to the absence of publicly available crystal structure data for this specific compound, this guide presents the known synthesis protocol and, for illustrative purposes, the detailed crystal structure of the closely related compound, 1,4-dibromobenzene. Furthermore, a generalized, detailed experimental protocol for single-crystal X-ray crystallography is provided to serve as a methodological reference for the determination of crystal structures of similar halogenated benzene derivatives.

Introduction

This compound is a halogenated aromatic compound with potential applications in the synthesis of novel organic materials and pharmaceutical intermediates. The precise arrangement of atoms in the solid state, or its crystal structure, is a critical parameter that influences its physicochemical properties, such as solubility, melting point, and reactivity. Understanding the crystal structure is paramount for its application in materials science and rational drug design.

As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, aims to provide the available synthetic methodology and to illustrate the type of crystallographic data that would be obtained through a representative example, 1,4-dibromobenzene.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is outlined below.

Experimental Protocol:

-

Reaction Setup: A 100 mL two-necked round-bottomed flask, equipped with a condenser and a drying tube, is placed in an ice bath.

-

Addition of Bromine: Bromine (9.9 mL) is added to the flask.

-

Addition of Substrate: 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol) is subsequently added to the flask.

-

Reaction Conditions: The reaction mixture is stirred at 58 °C for 1 hour. An additional portion of bromine (0.5 mL) is then added, and the mixture is stirred for a further 12 hours at the same temperature.

-

Quenching: Upon completion, the reaction mixture is cooled to 0 °C, and the reaction is quenched by the addition of a sodium bicarbonate solution.

-

Extraction: The mixture is extracted with ethyl acetate. The organic phase is then washed with brine and dried with magnesium sulfate.

-

Purification: The solvent is removed under vacuum using a rotary evaporator, and the crude product is purified by column chromatography to yield the final product.

Illustrative Crystal Structure: 1,4-Dibromobenzene

To provide an insight into the crystallographic data of a structurally analogous compound, the crystal structure of 1,4-dibromobenzene is presented below. This information serves as a reference for the type of data expected for this compound.

Crystallographic Data

The following table summarizes the crystallographic data for 1,4-dibromobenzene.

| Parameter | Value |

| Chemical Formula | C₆H₄Br₂ |

| Formula Weight | 235.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.11 |

| b (Å) | 6.00 |

| c (Å) | 14.18 |

| α (°) | 90 |

| β (°) | 93.0 |

| γ (°) | 90 |

| Volume (ų) | 349.4 |

| Z | 2 |

| Density (calculated) | 2.24 g/cm³ |

Bond Lengths and Angles

Detailed intramolecular bond lengths and angles are crucial for understanding the molecular geometry. This data is typically obtained from the full crystallographic information file (CIF). For 1,4-dibromobenzene, the key bond lengths would include the C-C bonds within the benzene ring and the C-Br bonds. The bond angles would describe the geometry of the benzene ring and the orientation of the bromine substituents.

Generalized Experimental Protocol for Single-Crystal X-ray Crystallography

The determination of a novel crystal structure, such as that of this compound, would typically follow the protocol outlined below.

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms in the unit cell. For organic molecules, direct methods are commonly used to obtain an initial model of the structure.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that adjusts the atomic coordinates, and thermal parameters.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this technical guide provides the foundational information for researchers interested in this compound. The provided synthesis protocol offers a clear pathway to obtaining the material. The illustrative crystallographic data for 1,4-dibromobenzene and the detailed, generalized protocol for single-crystal X-ray crystallography serve as a valuable reference for future studies aimed at elucidating the precise solid-state structure of this compound and other related halogenated aromatic compounds. Such structural information will be invaluable for the continued development of novel materials and therapeutics.

Technical Guide: Solubility Profile of 1,4-Dibromo-2,3-difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂. It serves as a valuable building block in organic synthesis, particularly in the preparation of biologically active compounds and advanced materials. For researchers in drug development and materials science, a thorough understanding of its solubility characteristics is crucial for reaction setup, purification processes such as recrystallization, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents and outlines a general experimental protocol for its determination.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be predicted based on the principle of "like dissolves like".[1] As a substituted benzene derivative, it is a relatively non-polar molecule. The presence of bromine and fluorine atoms introduces some polarity, but the overall character remains hydrophobic. Therefore, it is expected to be soluble in non-polar and moderately polar organic solvents and insoluble in highly polar solvents like water.[2][3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Soluble | "Like dissolves like"; both are non-polar hydrocarbons. |

| Toluene | Non-polar (aromatic) | Soluble | Similar aromatic character promotes dissolution. |

| Diethyl Ether | Slightly Polar | Soluble | A common solvent for a wide range of organic compounds. |

| Chloroform | Slightly Polar | Soluble | Effective solvent for many aromatic compounds. |

| Dichloromethane | Slightly Polar | Soluble | Effective solvent for many aromatic compounds. |

| Ethyl Acetate | Moderately Polar | Soluble | Good solvent for a broad spectrum of organic solutes. |

| Acetone | Moderately Polar | Soluble | A versatile polar aprotic solvent. |

| Ethanol | Polar (protic) | Sparingly Soluble | The polarity of the alcohol may limit the solubility of the non-polar solute. |

| Methanol | Polar (protic) | Sparingly Soluble | Higher polarity than ethanol, likely resulting in lower solubility. |

| Water | Highly Polar (protic) | Insoluble | The non-polar nature of the aryl halide prevents it from dissolving in water.[3] |

Experimental Protocol for Qualitative Solubility Determination

The following is a generalized procedure for determining the solubility of a solid organic compound like this compound in various solvents.[4][5]

Materials and Reagents

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

-

Deionized water

-

Small test tubes (e.g., 13x100 mm) and a test tube rack

-

Spatula

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure

-

Preparation: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[5]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[5]

-

Mixing: After each addition, cap the test tube and shake it vigorously for at least 30 seconds. A vortex mixer can be used to ensure thorough mixing.[6]

-

Observation: Allow the mixture to stand for at least one minute and observe the result. Hold the test tube against a light source to check for any undissolved solid.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[6]

-

-

Systematic Testing: Repeat steps 1-5 for each solvent listed in Table 1 to build a complete solubility profile. It is recommended to start with non-polar solvents and progress to more polar ones.

-

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of the solubility of an organic compound.

Caption: Workflow for qualitative solubility testing of an organic compound.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 1,4-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1,4-Dibromo-2,3-difluorobenzene, a halogenated benzene derivative utilized in various organic synthesis applications, including the preparation of biologically active compounds and conjugated polymers.[1] This guide is intended to equip researchers and professionals with the essential knowledge for its safe handling, storage, and use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow or red-to-green liquid.[2] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₂ | [2][3] |

| Molecular Weight | 271.88 g/mol | [4] |

| CAS Number | 156682-52-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~1.96 g/cm³ | [2] |

| Melting Point | ~ -15 °C | [2] |

| Boiling Point | ~ 138 - 140 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [2] |

| Purity | >98.0% (GC) |

Safety and Hazard Information

This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.[2] The primary hazards are associated with its combustible nature and potential for irritation.

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the table below.

| Category | Precautionary Statement Code | Description |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing vapors, mist, or gas.[5][6] | |

| P264 | Wash skin thoroughly after handling.[5][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[5][6][7] | |

| P280 | Wear protective gloves, eye protection, and face protection.[5][6][7] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][6][8] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6][8] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][8] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[5][6][8] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5][8] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5][8] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4][6][8] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7][8] |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[5] | |

| P405 | Store locked up.[5][7][8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[9]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[2][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Smoking, eating, and drinking are strictly prohibited in areas where this chemical is handled.[2]

Storage:

-

Store in a safe, airtight container in a cool, well-ventilated place.[2][6]

-

Keep the container tightly closed.[6]

-

Protect from heat and ignition sources.[9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]

-

Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[9]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator.[9]

Caption: Workflow for Personal Protective Equipment (PPE) usage.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. Below are generalized protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

A reported synthesis involves the bromination of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene.[1]

Materials:

-

2,3-difluoro-1,4-bis(trimethylsilyl)benzene

-

Bromine

-

Sodium bicarbonate solution

-

Two-necked round-bottomed flask

-

Condenser

-

Drying tube

-

Ice bath

Procedure:

-

Under an ice bath, add bromine (9.9 mL) to a 100 mL two-necked round-bottomed flask equipped with a condenser and a drying tube.[1]

-

Add 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol) to the flask.[1]

-

Stir the mixture at 58 °C for 1 hour.[1]

-

Add another portion of bromine (0.5 mL) and continue stirring at the same temperature for 12 hours.[1]

-

After the reaction is complete, cool the mixture to 0 °C.[1]

-

Quench the reaction by adding sodium bicarbonate solution.[1]

-

Proceed with standard workup and purification procedures (e.g., extraction and distillation) to isolate the final product.

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

As a di-brominated aromatic compound, this compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a common strategy in the synthesis of more complex molecules for drug discovery and materials science.

General Reaction Scheme: This reaction would involve coupling the dibromobenzene with a boronic acid or ester in the presence of a palladium catalyst and a base. The selectivity of the reaction (mono- or di-substitution) can often be controlled by stoichiometry and reaction conditions.

Caption: A logical diagram of a Suzuki-Miyaura cross-coupling reaction.

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][6][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Always show the Safety Data Sheet (SDS) to the medical professional attending to the exposed individual.[5]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. The product should be sent to an approved waste disposal plant. Do not let the product enter drains.[9]

Conclusion

This compound is a useful but hazardous chemical that demands strict adherence to safety protocols. This guide provides foundational information for its safe handling and use in a research environment. All personnel should be thoroughly familiar with the information in the Safety Data Sheet before working with this compound.

References

- 1. This compound | 156682-52-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. chemicalbook.com [chemicalbook.com]

Technical Guide: Material Safety Data Sheet for 1,4-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and physicochemical properties of 1,4-Dibromo-2,3-difluorobenzene (CAS No. 156682-52-9). The information is compiled to assist researchers and professionals in drug development and other scientific fields in the safe and effective use of this compound.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.88 g/mol | [2] |

| Appearance | White solid | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical. Strict adherence to safety protocols is mandatory to prevent adverse health effects.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Summary of Health Effects:

-

Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis.[2][3]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

Precautionary Measures:

A systematic approach to handling this chemical is crucial for personnel safety. The following diagram outlines the recommended personal protective equipment (PPE) and engineering controls.

Caption: Required PPE and Engineering Controls.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. Do not use mouth-to-mouth resuscitation.[3] |

| Skin Contact | Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are necessary to maintain the chemical's stability and prevent accidental exposure or environmental contamination.

| Aspect | Protocol |

| Handling | Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid ingestion and inhalation.[3] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] |

| Spills/Leaks | Vacuum or sweep up the material and place it into a suitable disposal container. Clean up spills immediately, observing all safety precautions. Avoid generating dusty conditions and ensure adequate ventilation.[3] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] |

The following workflow illustrates a safe disposal pathway for this compound.

Caption: Chemical Waste Disposal Workflow.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

| Parameter | Description |

| Chemical Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[3] |

| Conditions to Avoid | Incompatible materials, dust generation, excess heat, and strong oxidants.[3] |

| Incompatibilities | Strong oxidizing agents.[3] |

| Hazardous Decomposition Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, hydrogen fluoride gas, and hydrogen bromide.[3] |

| Hazardous Polymerization | Has not been reported.[3] |

Toxicological Information

Detailed toxicological data for this compound is limited.

| Toxicity Metric | Value |

| LD50/LC50 | Not available.[3] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3][6] |

| Mutagenic Effects | No data available.[6] |

| Teratogenic Effects | No data available.[6] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a method for the synthesis of this compound.[7]

Materials and Equipment:

-

2,3-difluoro-1,4-bis(trimethylsilyl)benzene

-

Bromine

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

100 mL two-necked round-bottomed flask

-

Condenser tube

-

Drying tube

-

Ice bath

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Add 9.9 mL of bromine to a 100 mL two-necked round-bottomed flask, which is connected to a condenser and a drying tube, under ice bath conditions.

-

Add 4.5 g (19.34 mmol) of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene to the flask.

-

Stir the mixture at 58 °C for 1 hour.

-

Add another 0.5 mL of bromine to the mixture and continue stirring at the same temperature for 12 hours.

-

After the reaction is complete, cool the mixture to 0 °C.

-

Quench the reaction by adding sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic phase with brine and dry it with magnesium sulfate.

-

Concentrate the solution under vacuum using a rotary evaporator.

-

Purify the crude product by column chromatography to yield the final product (70% yield).[7]

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Synthesis and Purification Workflow.

References

- 1. This compound | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. This compound | 156682-52-9 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of C-Br Bonds in 1,4-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-difluorobenzene is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two reactive carbon-bromine (C-Br) bonds, which can be selectively functionalized through various cross-coupling reactions. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the reactivity of these C-Br bonds, offering opportunities for regioselective synthesis of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the C-Br bonds in this compound, focusing on key synthetic transformations including Ullmann, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Grignard reagent formation.

Core Concept: The Influence of Fluorine Substitution on Reactivity

The presence of two adjacent electron-withdrawing fluorine atoms at the C2 and C3 positions of this compound creates a significant electronic asymmetry across the molecule. This "ortho-fluorine effect" is a primary determinant of the differential reactivity of the two C-Br bonds. The C-Br bond at the C4 position is situated adjacent to a fluorine atom, rendering it more electron-deficient and, consequently, more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This inherent electronic bias is the cornerstone of regioselective mono-functionalization of this substrate.

In contrast, the C-Br bond at the C1 position is flanked by a hydrogen atom and the C6 carbon, making it comparatively less electron-deficient. This difference in electronic environment allows for a sequential and controlled approach to the synthesis of unsymmetrically substituted 2,3-difluorobenzene derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to achieve either mono- or di-arylation.

Regioselectivity:

As predicted by the electronic effects of the fluorine substituents, the initial Suzuki-Miyaura coupling occurs preferentially at the more activated C4-Br bond. By using one equivalent of a boronic acid or ester, it is possible to selectively synthesize 4-aryl-1-bromo-2,3-difluorobenzene derivatives. Subsequent coupling with a different boronic acid can then be performed at the C1 position, providing access to unsymmetrical di-aryl products.

Experimental Protocol: Mono-arylation (General Procedure)

A mixture of this compound (1.0 eq.), an arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system, typically a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data:

While specific yields for this compound are not extensively reported in readily available literature, analogous reactions with similar substrates suggest that high yields of mono-arylated products can be expected. For instance, the Suzuki-Miyaura coupling of 1,4-dibromo-2-nitrobenzene with various arylboronic acids using a phosphine-free palladium catalyst at room temperature has been shown to give selective coupling at the position ortho to the nitro group.[1]

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 4-Phenyl-1-bromo-2,3-difluorobenzene | Data not available |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 4-(4-Methoxyphenyl)-1-bromo-2,3-difluorobenzene | Data not available |

Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura couplings. Specific experimental data for this compound is limited in the searched literature.

Suzuki-Miyaura Coupling Pathway

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes, which are valuable intermediates in organic synthesis.

Regioselectivity:

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the C4 position under controlled conditions. This allows for the synthesis of 4-alkynyl-1-bromo-2,3-difluorobenzene derivatives.

Experimental Protocol: Mono-alkynylation (General Procedure)

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq.), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.) are added.[2][3] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by quenching with aqueous ammonium chloride, followed by extraction and purification.

Quantitative Data:

Site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene have been shown to favor reaction at the C4 position.[4] A similar outcome is anticipated for this compound due to the analogous electronic effects.

| Coupling Partner (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 4-(Phenylethynyl)-1-bromo-2,3-difluorobenzene | Data not available |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4 | 4-((Trimethylsilyl)ethynyl)-1-bromo-2,3-difluorobenzene | Data not available |

Note: The data in this table is illustrative and based on general knowledge of Sonogashira couplings. Specific experimental data for this compound is limited in the searched literature.

Sonogashira Coupling Mechanism

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[5][6][7]

Regioselectivity:

The regioselectivity of the Buchwald-Hartwig amination on this compound is also dictated by the electronic properties of the C-Br bonds. Mono-amination is expected to occur preferentially at the C4 position.

Experimental Protocol: Mono-amination (General Procedure)

In a glovebox, a reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.08 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).[8] A solvent, typically toluene or dioxane, is added, followed by the amine (1.1-1.2 eq.). The vessel is sealed and heated to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by GC-MS or LC-MS. The reaction is then cooled, quenched, and subjected to an extractive workup and purification by column chromatography.

Quantitative Data:

Specific data for the Buchwald-Hartwig amination of this compound is scarce in the available literature. However, the principles of regioselectivity observed in other palladium-catalyzed cross-couplings on similar substrates are expected to apply.

| Amine | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 4-(4-Morpholinyl)-1-bromo-2,3-difluorobenzene | Data not available |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | N-(4-Bromo-2,3-difluorophenyl)aniline | Data not available |

Note: The data in this table is illustrative and based on general knowledge of Buchwald-Hartwig aminations. Specific experimental data for this compound is limited in the searched literature.

Buchwald-Hartwig Amination Catalytic Cycle

Ullmann Coupling

The classic Ullmann reaction involves the copper-mediated coupling of aryl halides to form biaryls. Modern variations often use catalytic amounts of copper with ligands to facilitate the reaction under milder conditions.[9] For this compound, this reaction can be used for homocoupling to form a symmetrical biphenyl derivative.

Experimental Protocol: Homocoupling (General Procedure)

This compound (1.0 eq.) is heated with an excess of activated copper powder or copper bronze at a high temperature (typically 150-250 °C), often in a high-boiling solvent such as DMF or neat. The reaction progress can be monitored by GC-MS. After cooling, the reaction mixture is treated with an acid to dissolve the copper salts, followed by extraction and purification of the biaryl product.

Quantitative Data:

| Reactant | Metal | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| This compound | Copper bronze | DMF | 200 | 24 | 4,4'-Dibromo-2,2',3,3'-tetrafluorobiphenyl | Data not available |

Note: The data in this table is illustrative and based on general knowledge of Ullmann couplings. Specific experimental data for this compound is limited in the searched literature.

Simplified Ullmann Homocoupling Pathway

Grignard Reagent Formation

Grignard reagents are powerful nucleophiles used for the formation of C-C bonds. The preparation of a Grignard reagent from this compound offers a route to introduce a variety of functional groups via reaction with electrophiles.

Regioselectivity:

The formation of a Grignard reagent from an aryl halide involves the oxidative insertion of magnesium into the C-X bond. The reactivity trend for halogens is I > Br > Cl > F.[10] In this compound, both reactive sites are C-Br bonds. The regioselectivity will be influenced by the electronic effects of the fluorine atoms. It is anticipated that the more electron-deficient C4-Br bond will react preferentially with magnesium to form the corresponding Grignard reagent, 4-bromo-2,3-difluorophenylmagnesium bromide.

Experimental Protocol (General Procedure)

To a flame-dried flask under an inert atmosphere containing magnesium turnings (1.1 eq.), a small crystal of iodine is often added as an activator. A solution of this compound (1.0 eq.) in an anhydrous ether solvent, such as THF or diethyl ether, is added dropwise. The reaction is often initiated by gentle heating. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution. The resulting Grignard reagent can then be reacted in situ with an appropriate electrophile (e.g., an aldehyde, ketone, or CO₂).

Quantitative Data:

| Electrophile | Solvent | Product | Yield (%) |

| CO₂ | THF | 4-Bromo-2,3-difluorobenzoic acid | Data not available |

| Formaldehyde | Diethyl Ether | (4-Bromo-2,3-difluorophenyl)methanol | Data not available |

Note: The data in this table is illustrative and based on general knowledge of Grignard reactions. Specific experimental data for the regioselective Grignard formation from this compound is limited in the searched literature.

Grignard Reagent Formation and Reaction

Conclusion

The two C-Br bonds in this compound exhibit differential reactivity, primarily governed by the electronic influence of the adjacent fluorine atoms. The C-Br bond at the C4 position is more activated towards a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and Grignard reagent formation. This inherent regioselectivity provides a powerful tool for the controlled, sequential functionalization of the aromatic ring, enabling the synthesis of complex and unsymmetrically substituted 2,3-difluorobenzene derivatives. While specific quantitative data for all the discussed reactions on this particular substrate is not extensively documented in readily accessible literature, the established principles of organic chemistry and data from analogous systems strongly support the predicted reactivity patterns. Further experimental investigation is warranted to fully elucidate the optimal conditions and yields for these transformations, which will undoubtedly expand the utility of this compound as a valuable synthon in chemical research and development.

References

- 1. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Electronic effects of fluorine atoms in 1,4-Dibromo-2,3-difluorobenzene

An In-depth Technical Guide on the Electronic Effects of Fluorine Atoms in 1,4-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyhalogenated arene that serves as a crucial building block in the synthesis of complex organic molecules, including biologically active compounds and materials for organic electronics.[1][2] The strategic placement of two fluorine atoms on the benzene ring dramatically influences its chemical reactivity and physical properties. This technical guide provides an in-depth analysis of the electronic effects exerted by the fluorine atoms in this molecule, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts. The interplay between the inductive and resonance effects of fluorine is a central theme, governing the molecule's utility in synthetic chemistry.

Introduction to this compound

Polyhalogenated aromatic compounds are fundamental starting materials in organic synthesis.[2] The carbon-halogen bonds offer specific sites for a variety of chemical transformations, most notably cross-coupling reactions. This compound is of particular interest due to the presence of both bromine and fluorine substituents. The high electronegativity and unique electronic properties of fluorine can significantly alter a molecule's acidity, metabolic stability, and lipophilicity, making it a valuable element in medicinal chemistry for enhancing drug efficacy and pharmacokinetic profiles.[2] In materials science, fluorine substitution is a key strategy for tuning the electronic properties of organic semiconductors.[2] Understanding the electronic landscape of this compound is therefore critical for its effective application.

Core Electronic Effects of Fluorine

The electronic influence of the fluorine atoms in this compound is a result of two primary, competing effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from the sigma (σ) bonds it forms with other atoms.[3] This phenomenon, known as the inductive effect (-I), is transmitted through the molecular framework. In the context of the benzene ring, the two fluorine atoms at the C2 and C3 positions strongly pull electron density away from the aromatic system. This withdrawal of electrons deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[4][5] The presence of two adjacent fluorine atoms amplifies this deactivating effect.

Resonance Effect (+R)

Despite its strong inductive pull, fluorine possesses lone pairs of electrons in its valence shell that can be delocalized into the pi (π) system of the benzene ring.[6][7] This donation of electron density is known as the resonance or mesomeric effect (+R). The resonance effect increases the electron density at the ortho and para positions relative to the meta position.[4] While this effect is generally weaker for fluorine compared to other halogens like chlorine and bromine due to less effective orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals, it still plays a crucial role in directing the regioselectivity of reactions.

The Dominance of Induction over Resonance

A key aspect of fluorine's electronic character on an aromatic ring is that its strong -I effect outweighs its +R effect.[4] This net electron withdrawal leads to the overall deactivation of the ring towards electrophilic attack. However, the resonance effect, while weaker, still dictates the position of substitution. Because the +R effect enriches the ortho and para positions with electron density, these sites remain the most favorable for attack by an electrophile, even on a deactivated ring. Therefore, fluorine is considered an ortho, para-directing deactivator.[8] In this compound, this deactivation is pronounced, influencing the conditions required for subsequent chemical modifications.

Caption: Interplay of inductive and resonance effects.

Quantitative Data and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₂F₂ | [9] |

| Molecular Weight | 271.88 g/mol | [9] |

| CAS Number | 156682-52-9 | [9] |

| Physical State | Colorless to Red to Green clear liquid | |

| Purity | >98.0% (GC) | |

| Storage Temperature | Refrigerated (0-10°C) |

Note: More detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR would require sourcing from specific experimental characterizations, which are not broadly available in the public search results.

Experimental Protocols

The following sections detail common experimental procedures related to the synthesis and analysis of this compound.

Synthesis of this compound

A documented method for synthesizing this compound involves the bromination of a silylated precursor.[1]

Starting Materials:

-

2,3-difluoro-1,4-bis(trimethylsilyl)benzene

-

Bromine (Br₂)

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Reaction Setup: A 100 mL two-necked round-bottomed flask is equipped with a condenser and a drying tube and placed under an ice bath.

-

Addition of Reagents: Bromine (9.9 mL) is added to the flask, followed by the dropwise addition of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol).

-

Reaction Conditions: The reaction mixture is stirred at 58°C for 1 hour. An additional portion of bromine (0.5 mL) is then added, and stirring is continued at the same temperature for 12 hours.

-

Quenching: Upon completion, the mixture is cooled to 0°C, and the reaction is carefully quenched by the addition of a sodium bicarbonate solution.

-

Extraction: The mixture is extracted with ethyl acetate. The combined organic phases are washed with brine.

-

Drying and Concentration: The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography to yield the final product (typical yield: 70%).[1]

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

The electronic properties of this compound make it a versatile reagent. The two bromine atoms can be selectively functionalized through reactions like Suzuki or Stille cross-coupling, leaving the fluorine atoms to modulate the electronic character of the resulting molecule. This allows for the construction of complex architectures with tailored electronic and physical properties. Its applications include the preparation of non-nucleoside reverse transcriptase inhibitors and the synthesis of conjugated polymers for organic photovoltaic devices.[1]

Conclusion

The two fluorine atoms in this compound are the dominant force in defining its chemical personality. Their powerful electron-withdrawing inductive effect deactivates the aromatic ring, while the weaker resonance effect directs substitution to the ortho and para positions. This balance of effects, combined with the reactivity of the two bromine atoms, makes this compound a highly valuable and versatile building block for the development of new pharmaceuticals and advanced materials. A thorough understanding of these electronic principles is essential for any researcher aiming to exploit the full synthetic potential of this molecule.

References

- 1. This compound | 156682-52-9 [chemicalbook.com]

- 2. This compound | 156682-52-9 | Benchchem [benchchem.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scbt.com [scbt.com]

Methodological & Application

Application Note: Selective Suzuki-Miyaura Cross-Coupling of 1,4-Dibromo-2,3-difluorobenzene for the Synthesis of Fluorinated Biaryl Compounds

Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1][3] Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, such as enhanced metabolic stability and altered electronic characteristics.[4] 1,4-Dibromo-2,3-difluorobenzene is a valuable building block for the synthesis of complex fluorinated molecules, offering two reactive sites for sequential or double cross-coupling reactions. The electronic environment created by the fluorine substituents can influence the relative reactivity of the two bromine atoms, allowing for potential regioselective functionalization. This application note provides a detailed protocol for the selective mono-arylation of this compound via the Suzuki-Miyaura coupling reaction.

Reaction Principle The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Initially, a palladium(0) catalyst undergoes oxidative addition to the aryl bromide bond. Subsequently, in the transmetalation step, the organic moiety from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the base.[3] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[5]

Experimental Protocols

Materials and Equipment

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF) and water mixture)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

General Procedure for Mono-Arylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solvent mixture by bubbling with the inert gas for 10-15 minutes. Following degassing, add the palladium catalyst (0.02-0.05 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the mono-arylation of this compound with phenylboronic acid, based on established Suzuki-Miyaura coupling protocols for similar substrates.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 16 | 75-85 |

| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 85 | 12 | 80-90 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

Note: Yields are estimated and can vary based on the specific arylboronic acid used and the precise reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Sonogashira Cross-Coupling of 1,4-Dibromo-2,3-difluorobenzene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3]

1,4-Dibromo-2,3-difluorobenzene is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The Sonogashira coupling of this substrate with various terminal alkynes provides a direct route to a diverse range of 1,4-bis(alkynyl)-2,3-difluorobenzene derivatives. These products are key intermediates in the synthesis of complex organic molecules, including conjugated polymers and potential drug candidates. The fluorine atoms can significantly influence the biological activity and pharmacokinetic properties of molecules, making this an attractive scaffold for drug development.

This document provides detailed application notes and protocols for the Sonogashira cross-coupling of this compound with a variety of terminal alkynes, summarizing key quantitative data and providing step-by-step experimental procedures.

Reaction Mechanism and Workflow

The catalytic cycle of the Sonogashira coupling reaction is a well-established process involving both palladium and copper catalysts. The generally accepted mechanism proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination steps.

A general workflow for performing the Sonogashira cross-coupling reaction is outlined below, from initial reagent preparation to final product purification and analysis.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Caption: General experimental workflow for the Sonogashira coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of the Sonogashira cross-coupling of this compound with various terminal alkynes, highlighting the reaction conditions and corresponding product yields.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 8 | 78 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 90 | 6 | 92 |

| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90[3] |

| 5 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | N/A | RT | 1.5 | Good |

| 6 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88[3] |

Note: This table is a compilation of representative data and specific yields may vary based on the precise reaction scale and purity of reagents.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[4][5]

Materials:

-

This compound

-

Terminal alkyne (1.1 - 2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Anhydrous amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, toluene, DMF)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-